![molecular formula C15H15N3O2 B1607964 6-[2-(吡啶-2-基)吡咯烷-1-基]吡啶-3-羧酸 CAS No. 904817-33-0](/img/structure/B1607964.png)

6-[2-(吡啶-2-基)吡咯烷-1-基]吡啶-3-羧酸

描述

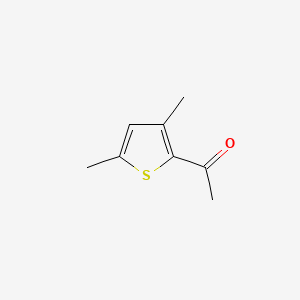

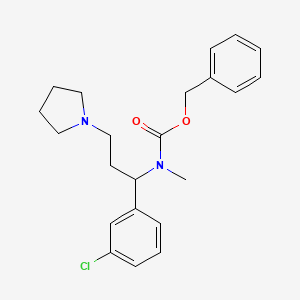

The compound “6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a complex organic molecule that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .科学研究应用

C-H 官能化和氧化还原环化

环胺,包括吡咯烷,在羧酸存在下与 α,β-不饱和醛和酮发生氧化还原环化。此过程导致共轭偶氮甲叉烯的生成,该偶氮甲叉烯经历 6π-电环化,从而形成环稠吡咯啉。这些吡咯啉可以进一步氧化为吡咯或还原回吡咯烷,展示了该化合物在合成复杂环状结构中的效用 (Kang 等人,2015)。

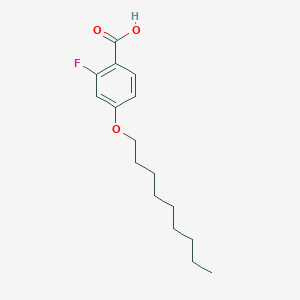

与金属盐的反应性

该化合物在与金属盐相互作用时在不同条件下表现出显着的反应性。例如,吡啶-2,4,6-三羧酸与 Zn(II) 盐反应形成配位聚合物和离散的金属大环结构,具体取决于反应混合物中吡啶的存在 (Ghosh 等人,2004)。反应结果的这种可变性突出了该酸与金属离子形成复杂结构的多功能性。

金属-有机框架 (MOF) 的形成

该化合物在镧系螺旋体配位聚合物自组装成三维金属-有机骨架结构中起着至关重要的作用。这种自组装过程对于开发在催化、储气和分离技术中具有潜在应用的材料至关重要 (Ghosh & Bharadwaj,2004)。

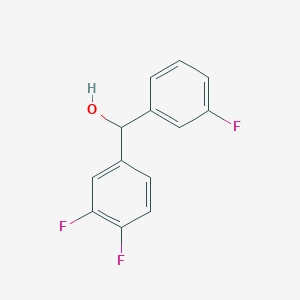

药物递送应用

此外,它已用于药物递送研究,其中封装在水溶性金属笼中的芘化合物衍生物对人卵巢癌细胞表现出增加的细胞毒性。这一发现表明在靶向癌症治疗中的潜在应用 (Mattsson 等人,2010)。

与金属离子的络合

该化合物衍生物与锌 (II)、镁 (II) 和钙 (II) 等金属离子的络合行为的研究揭示了它们在形成配合物时的特异性和稳定性。此特性对于配位化学和金属基药物的开发至关重要 (Matczak-Jon 等人,2010)。

作用机制

Target of Action

Compounds with a similar pyrrolidine scaffold have been reported to show activity against ck1γ and ck1ε .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with a similar pyrrolidine scaffold have been reported to inhibit a wide range of enzymes .

Result of Action

Compounds with a similar pyrrolidine scaffold have shown nanomolar activity against certain targets , suggesting that this compound may also have potent biological activity.

Action Environment

The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and reactivity in different environments .

属性

IUPAC Name |

6-(2-pyridin-2-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(20)11-6-7-14(17-10-11)18-9-3-5-13(18)12-4-1-2-8-16-12/h1-2,4,6-8,10,13H,3,5,9H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMVLOFMUHYRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378093 | |

| Record name | 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

CAS RN |

904817-33-0 | |

| Record name | 6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylimidazo[1,5-a]pyridine](/img/structure/B1607899.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)